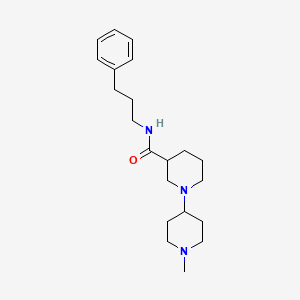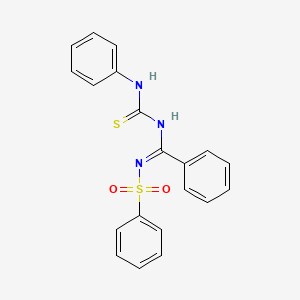![molecular formula C15H22N2O3 B5351316 N-(2-ethoxyphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5351316.png)
N-(2-ethoxyphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea, commonly known as ETPPU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ETPPU is a urea derivative that has been synthesized using a variety of methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Wissenschaftliche Forschungsanwendungen
ETPPU has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, ETPPU has been investigated as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. ETPPU has also been studied for its potential use as a drug delivery system, as it can form stable complexes with various drugs and release them in a controlled manner.
In materials science, ETPPU has been investigated for its potential use as a polymer additive, as it can improve the mechanical properties and thermal stability of polymers. ETPPU has also been studied for its potential use as a surfactant, as it can reduce the surface tension of liquids and improve their wetting properties.
In analytical chemistry, ETPPU has been investigated for its potential use as a reagent for the determination of various metal ions, as it can form stable complexes with them and improve the sensitivity and selectivity of the analysis.
Wirkmechanismus
The mechanism of action of ETPPU is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. ETPPU has been shown to inhibit the activity of protein tyrosine kinases, which play a key role in the regulation of cell growth and differentiation. ETPPU has also been shown to inhibit the activity of topoisomerases, which are enzymes that are involved in DNA replication and transcription.
Biochemical and Physiological Effects
ETPPU has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of angiogenesis. ETPPU has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
ETPPU has several advantages for lab experiments, including its high purity and stability, its ability to form stable complexes with various drugs and metal ions, and its potential to improve the sensitivity and selectivity of analytical methods. However, ETPPU also has some limitations, such as its relatively low solubility in water and some organic solvents, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research on ETPPU, including the investigation of its potential therapeutic applications in cancer and other diseases, the development of new synthetic methods to improve its yield and purity, and the exploration of its potential applications in materials science and analytical chemistry. Further studies are also needed to elucidate the mechanism of action of ETPPU and to optimize its properties for various applications.
Synthesemethoden
ETPPU can be synthesized using various methods, including the reaction of 2-ethoxyaniline with 1-(tetrahydro-2-furanyl)ethylisocyanate in the presence of a base or the reaction of 2-ethoxyaniline with 1-(tetrahydro-2-furanyl)ethylisocyanate in the presence of an acid catalyst. The yield and purity of ETPPU can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Eigenschaften
IUPAC Name |
1-(2-ethoxyphenyl)-3-[1-(oxolan-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-3-19-14-8-5-4-7-12(14)17-15(18)16-11(2)13-9-6-10-20-13/h4-5,7-8,11,13H,3,6,9-10H2,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYZWSZDVWYVMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC(C)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5351235.png)
![2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-chlorophenyl)vinyl 4-chlorobenzoate](/img/structure/B5351243.png)
![rel-(4aS,8aR)-6-(4-ethoxybenzoyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5351250.png)
![(3R*,3aR*,7aR*)-1-(1-benzofuran-3-ylcarbonyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5351251.png)
![N-{2-[(propylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5351257.png)
![7-acetyl-6-(2-bromophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5351269.png)
![N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-2-methoxyisonicotinamide](/img/structure/B5351272.png)

![N-(3-{[methyl(phenyl)amino]carbonyl}-4-morpholin-4-ylphenyl)thiophene-2-carboxamide](/img/structure/B5351290.png)

![1-(4-fluorobenzyl)-5-[(2-methoxypyridin-3-yl)carbonyl]-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5351304.png)
![3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5351331.png)
![N-[1-{[2-(1-adamantyl)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-4-methoxybenzamide](/img/structure/B5351339.png)
![4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B5351347.png)